molecular formula C21H19BrN2O2 B5148653 3-bromo-4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

3-bromo-4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

Cat. No.: B5148653
M. Wt: 411.3 g/mol
InChI Key: FHCSPCYVCOXIKF-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is an organic compound that features a bromine atom, an ethoxy group, and a pyridinylmethylphenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Ethoxylation: The ethoxy group is introduced via nucleophilic substitution, often using ethyl alcohol (ethanol) in the presence of a base such as sodium ethoxide (NaOEt).

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the brominated and ethoxylated benzene derivative with 4-(pyridin-4-ylmethyl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2/Pd-C, NaBH4, LiAlH4

    Substitution: NaOH, KOH, NH3, RSH

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted benzamides

Scientific Research Applications

3-bromo-4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the pyridinylmethyl group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
  • 3-chloro-4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
  • 3-bromo-4-ethoxy-N-[4-(pyridin-3-ylmethyl)phenyl]benzamide

Uniqueness

3-bromo-4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom can enhance its reactivity in substitution reactions, while the ethoxy group can influence its solubility and stability.

Properties

IUPAC Name

3-bromo-4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O2/c1-2-26-20-8-5-17(14-19(20)22)21(25)24-18-6-3-15(4-7-18)13-16-9-11-23-12-10-16/h3-12,14H,2,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCSPCYVCOXIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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